molecular formula C23H15BrN4O4 B2558958 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326825-91-5

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2558958
CAS No.: 1326825-91-5
M. Wt: 491.301
InChI Key: ZHNBEOCFHKAQPK-UHFFFAOYSA-N
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Description

The compound 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic molecule featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl group at position 7 and a 4-methoxyphenyl group at position 2. The 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability, while the 4-bromophenyl and 4-methoxyphenyl substituents contribute to electronic modulation and target-binding interactions.

Properties

CAS No.

1326825-91-5

Molecular Formula

C23H15BrN4O4

Molecular Weight

491.301

IUPAC Name

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H15BrN4O4/c1-31-17-9-7-16(8-10-17)28-22(29)18-11-4-14(12-19(18)25-23(28)30)21-26-20(27-32-21)13-2-5-15(24)6-3-13/h2-12H,1H3,(H,25,30)

InChI Key

ZHNBEOCFHKAQPK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention due to their potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, providing insights from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H17BrN4O3C_{22}H_{17}BrN_4O_3 with a molecular weight of approximately 452.30 g/mol. It contains a quinazoline core substituted with oxadiazole and methoxy groups, which are believed to enhance its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:

  • Mechanism of Action : It acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. This mechanism is similar to fluoroquinolone antibiotics .
  • Efficacy Against Bacteria : In vitro tests showed that the compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated an inhibition zone of 15 mm against Escherichia coli and 11 mm against Staphylococcus aureus, comparable to standard antibiotics like ampicillin .

Anticancer Activity

The antiproliferative effects of the compound were assessed against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma):

  • Inhibition Studies : The compound displayed promising results in inhibiting cell proliferation in these cancer lines. The mechanism involves the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in cancer cells .
  • Quantitative Analysis : The half-maximal inhibitory concentration (IC50) values were determined to be in the micromolar range, indicating significant potential for further development as an anticancer agent .

Research Findings and Case Studies

Several studies have highlighted the importance of structural modifications in enhancing the biological activity of quinazoline derivatives:

  • Study on Structure-Activity Relationship (SAR) : Modifications at the 1- and 3-positions of the quinazoline scaffold significantly influenced antimicrobial potency. The incorporation of oxadiazole rings was particularly effective in enhancing bioactivity .
  • Comparative Analysis : A comparative study indicated that compounds with similar structures but different substituents exhibited varying degrees of efficacy against microbial strains. For instance, compounds with triazole moieties showed enhanced activity compared to those without .

Data Summary

Biological ActivityTest OrganismInhibition Zone (mm)MIC (mg/mL)
AntimicrobialEscherichia coli1565
AntimicrobialStaphylococcus aureus1175
AnticancerHepG2IC50 (µM)20
AnticancerMCF-7IC50 (µM)25

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial properties . Studies have shown that derivatives of quinazoline compounds exhibit significant activity against various bacterial strains. For instance, a series of quinazoline derivatives were synthesized and tested for their ability to inhibit bacterial gyrase and DNA topoisomerase IV, crucial enzymes for bacterial DNA replication and repair .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AModerateModerate
Compound BHighLow
7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dioneTBDTBD

Biological Research

The unique structure of this compound makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids. Its potential as an inhibitor or modulator of enzyme activity has been explored due to its ability to bind to specific molecular targets.

Material Science

In material science, the compound can serve as a building block for the synthesis of advanced materials such as organic semiconductors and liquid crystals . The incorporation of oxadiazole and quinazoline moieties can enhance the electronic properties of materials, making them suitable for applications in organic electronics .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of various quinazoline derivatives demonstrated that compounds similar to This compound exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl rings could significantly influence the potency of these compounds .

Case Study 2: Inhibitory Mechanism

Research into the mechanism of action revealed that the compound interacts with bacterial enzymes involved in DNA replication. This interaction was characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and analytical comparisons with analogous heterocyclic compounds from the literature:

Compound Core Structure Substituents Key Spectroscopic Data Biological Activity Reference
7-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione - 7: 1,2,4-Oxadiazolyl-(4-BrPh)
- 3: 4-MeOPh
IR: Expected C=O (~1700 cm⁻¹), C=N (~1593 cm⁻¹)
¹H-NMR: Ar-H ~6.10–8.01 ppm (analogous to )
Not reported N/A
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m) 1,2,4-Triazole-3-thione - 5: Benzoxazolyl-(4-BrPh)
- 4: 2-MePh
IR: 1593 (C=N), 1212 (C=S)
¹H-NMR: δ 9.51 (triazole NH), Ar-H ~6.10–8.01 ppm
Antimicrobial, antihypoxic (inferred)
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (41) Triazinoindole-pyrazole hybrid - 3: 4-BrPh
- Core: Triazinoindole
Synthesis via enol-ketone intermediate Analgesic (inferred from pyrazoline class)
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one 1,2,4-Triazol-5-one - 3: 4-HOPh Synthesized via carbonyl sulfide and hydrazide intermediates Metal coordination studies
3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones 1,2,4-Triazole-5-thione - 3: 2-BrPh
- 4: Varied substituents (e.g., alkyl, aryl)
¹H-NMR: δ 2.55 (CH3), Ar-H ~6.10–8.01 ppm
EI-MS: M+1 = 464
Antioxidant, hepatoprotective
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1H-pyrazole Pyrazole-pyrazoline hybrid - 3: 4-MeOPh
- 5: Biphenyl-4-yl
Crystal structure resolved (Acta Cryst. E, 2012) Analgesic (inferred)

Structural and Electronic Comparisons

  • The 1,2,4-oxadiazole ring (C=N-O) provides rigidity and metabolic resistance compared to 1,3-benzoxazole (in ) or triazinoindole systems (in ). Substituent Positioning:
  • The 4-bromophenyl group (para-bromo) in the target compound contrasts with 2-bromophenyl (meta-bromo) derivatives in , which may alter steric and electronic interactions.
  • The 4-methoxyphenyl group (electron-donating) in the target compound and enhances solubility and π-π stacking versus electron-withdrawing groups like nitro or halogens.

Spectroscopic and Analytical Trends

  • IR Spectroscopy :
    • C=O stretches (quinazoline-dione) are expected near 1700 cm⁻¹, distinct from C=S (~1212 cm⁻¹ in ) or C=N (~1593 cm⁻¹ in ).
  • ¹H-NMR :
    • Aromatic protons in all compounds resonate between δ 6.10–8.01 ppm (e.g., ). Methoxy groups (e.g., δ ~3.80 ppm in ) are characteristic of 4-methoxyphenyl substituents.
  • Mass Spectrometry :
    • Molecular ion peaks (e.g., M+1 = 464 in ) align with bromine’s isotopic pattern, aiding structural confirmation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and quinazoline-dione moieties in this compound?

  • The synthesis of 1,2,4-oxadiazole derivatives often involves cyclization reactions. For example, intermediate oxadiazole rings can be formed via condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ at 120°C) . The quinazoline-dione core may be synthesized via cyclocondensation of anthranilic acid derivatives with urea or via transition-metal-catalyzed reactions . Purity optimization requires column chromatography or recrystallization using solvents like ethanol or DCM/hexane mixtures .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm substituent positions and hydrogen bonding patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in the 7.0–8.5 ppm range) .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., Br···π interactions in bromophenyl derivatives, R-factor < 0.05) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

  • HPLC: Reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity .
  • Thermogravimetric Analysis (TGA): Evaluates thermal stability (e.g., decomposition temperatures >200°C for oxadiazole derivatives) .
  • Storage: Store in airtight containers at –20°C to prevent hydrolysis of the oxadiazole ring .

Q. What preliminary assays are suitable for evaluating biological activity?

  • In vitro cytotoxicity: Use MTT or resazurin assays on cancer cell lines (e.g., IC₅₀ values compared to reference drugs) .
  • Enzyme inhibition: Fluorometric or colorimetric assays for kinases or phosphodiesterases, with IC₅₀ calculations .
  • Daphnia magna toxicity: Acute toxicity testing to prioritize environmentally safe candidates (LC₅₀ < 10 mg/L indicates high risk) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

  • Computational workflow: Optimize geometry at B3LYP/6-31G(d) level; calculate HOMO-LUMO gaps to predict charge-transfer interactions. Compare with X-ray data to validate accuracy (RMSD < 0.01 Å) .
  • Reactivity indices: Fukui functions identify nucleophilic/electrophilic sites for regioselective modifications .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation: Test compound solubility in DMSO/PBS mixtures to rule out aggregation artifacts .
  • Target specificity profiling: Use kinome-wide screening or proteomics to identify off-target effects .
  • Metabolic stability: Incubate with liver microsomes to assess CYP450-mediated degradation (t₁/₂ < 30 min indicates poor bioavailability) .

Q. How can structure-activity relationship (SAR) studies optimize this scaffold?

  • Substituent variation: Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
  • Bioisosteric replacement: Substitute the oxadiazole ring with 1,3,4-thiadiazole to improve metabolic stability .
  • Pharmacophore mapping: Overlay active conformers with co-crystallized ligands (e.g., kinase inhibitors) to identify critical interactions .

Q. What experimental designs validate the compound’s mechanism of action?

  • Kinetic studies: Pre-incubate with target enzymes (e.g., topoisomerase II) to measure time-dependent inhibition .
  • Cellular thermal shift assay (CETSA): Confirm target engagement by monitoring protein denaturation shifts .
  • Gene knockout models: CRISPR-Cas9-edited cell lines to verify pathway specificity .

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